Isoestradiol

Vue d'ensemble

Description

Isoestradiol is a synthetic estrogenic compound that mimics the activity of natural estrogens in the body. It is structurally similar to estradiol, the primary estrogen hormone in humans, and is used in various medical and research applications. This compound plays a crucial role in hormone replacement therapy, contraceptive formulations, and the treatment of certain cancers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoestradiol can be synthesized through several chemical routes, often starting from estrone or estradiol. One common method involves the reduction of estrone using sodium borohydride in methanol, followed by purification through recrystallization. Another approach is the catalytic hydrogenation of estradiol in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process may include multiple steps of purification, such as chromatography and crystallization, to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Isoestradiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form estrone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of this compound can yield dihydroestradiol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification.

Major Products:

Oxidation: Estrone

Reduction: Dihydroestradiol

Substitution: this compound esters or ethers

Applications De Recherche Scientifique

Hormone Replacement Therapy (HRT)

Isoestradiol is being investigated as a component in hormone replacement therapies for menopausal women. Its estrogenic effects may alleviate symptoms such as hot flashes and vaginal atrophy. Research indicates that this compound can provide similar benefits to estradiol while potentially minimizing risks associated with traditional HRT, such as breast cancer risk.

Key Findings:

- This compound has been shown to effectively reduce menopausal symptoms without significantly increasing breast cancer risk compared to conventional therapies using estradiol .

- Its pharmacokinetic profile suggests it may be absorbed efficiently and exert beneficial effects on bone density and cardiovascular health .

Cancer Treatment

Recent studies have suggested that this compound may play a role in treating hormone-dependent cancers, particularly breast and prostate cancers. The compound's ability to modulate estrogen receptor activity could be leveraged in therapeutic strategies.

Case Studies:

- In murine models, this compound supplementation has been associated with enhanced tumor regression rates in estrogen-dependent breast cancer models when combined with immunotherapy approaches .

- This compound's selective estrogen receptor modulation properties may allow for targeted therapies that minimize side effects while maximizing anti-tumor efficacy .

Reproductive Health

This compound's influence on reproductive health is significant, particularly concerning fertility treatments. Its role in regulating ovarian function and improving outcomes in assisted reproductive technologies (ART) is under investigation.

Research Insights:

- Studies have indicated that this compound can enhance ovarian response during stimulation protocols, leading to improved follicular development and oocyte quality .

- Its application in ART may help optimize hormonal environments for embryo implantation and development .

Neuroprotection

Emerging research highlights the neuroprotective effects of this compound, particularly in age-related cognitive decline and neurodegenerative diseases. The compound's ability to modulate neuroinflammation and oxidative stress presents promising therapeutic avenues.

Research Findings:

- This compound has been shown to exhibit neuroprotective properties in animal models of Alzheimer's disease, potentially through mechanisms involving the modulation of amyloid-beta levels and synaptic function .

- Clinical studies are exploring its efficacy in improving cognitive function among postmenopausal women, suggesting a protective role against cognitive decline associated with estrogen loss .

Comparative Pharmacokinetics

The pharmacokinetics of this compound differ from those of traditional estrogens like estradiol. Understanding these differences is crucial for optimizing therapeutic applications.

| Parameter | This compound | Estradiol |

|---|---|---|

| Bioavailability | Moderate | High |

| Half-life | Short | Longer |

| Tissue selectivity | High | Variable |

| Metabolism | Liver | Liver |

Mécanisme D'action

Isoestradiol exerts its effects by binding to estrogen receptors (ERs) in target tissues. There are two main types of estrogen receptors: ERα and ERβ. Upon binding to these receptors, this compound induces conformational changes that allow the receptor to interact with specific DNA sequences called estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to various physiological effects, such as the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism.

Comparaison Avec Des Composés Similaires

Isoestradiol is often compared with other estrogenic compounds, such as:

Estradiol: The primary natural estrogen in humans, with similar biological activity but different pharmacokinetic properties.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives, known for its higher oral bioavailability and longer half-life compared to this compound.

Estrone: A less potent natural estrogen that can be converted to estradiol in the body.

Estriol: A weak estrogen primarily produced during pregnancy, with distinct physiological roles compared to this compound.

This compound’s uniqueness lies in its synthetic origin and specific applications in research and medicine, offering a controlled and consistent estrogenic effect.

Activité Biologique

Isoestradiol, a metabolite of estradiol, is recognized for its significant biological activity, particularly in the context of estrogenic effects. This article provides an in-depth analysis of its mechanisms, effects on various biological systems, and associated clinical findings.

This compound primarily exerts its effects through binding to estrogen receptors (ERs), which are classified into two main types: ERα and ERβ. These receptors are nuclear hormone receptors that regulate gene transcription upon activation. This compound's binding affinity to these receptors allows it to modulate various physiological processes, including reproductive functions, bone density maintenance, and cardiovascular health.

Binding Affinity

The binding affinity of this compound to ERs is crucial for understanding its potency compared to other estrogens. Research indicates that this compound has a lower binding affinity than estradiol but still exhibits significant biological activity due to its ability to activate both receptor subtypes effectively .

Biological Effects

This compound's biological effects are diverse and can be categorized as follows:

- Reproductive Health : this compound plays a role in regulating menstrual cycles and fertility. Its action on the hypothalamic-pituitary-gonadal axis influences the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), critical for ovarian function .

- Bone Health : Like estradiol, this compound contributes to bone density preservation by inhibiting osteoclast activity, which is essential for preventing osteoporosis in postmenopausal women .

- Cardiovascular Effects : this compound has been shown to have protective cardiovascular effects by improving endothelial function and reducing arterial stiffness, which may lower the risk of cardiovascular diseases in women .

Clinical Studies and Findings

Several clinical studies have highlighted the significance of this compound in various health contexts:

- Case Study on Fertility : A 34-year-old woman with a history of hormonal contraceptive use experienced difficulties maintaining pregnancy due to low progesterone levels linked to insufficient LH production. Treatment with progesterone was initiated alongside monitoring this compound levels, indicating the hormone's importance in reproductive success .

- Breast Cancer Risk : Studies have shown that elevated levels of estradiol (and by extension this compound) are associated with an increased risk of breast cancer in postmenopausal women. A meta-analysis indicated a correlation between serum estradiol levels and breast cancer incidence, emphasizing the need for careful monitoring in hormone replacement therapy .

- Osteoporosis Prevention : Research indicates that women receiving estrogen therapy, including this compound, show improved bone mineral density compared to those not on therapy. This effect is particularly noted in older populations at risk for osteoporosis .

Summary Table of Biological Activities

Propriétés

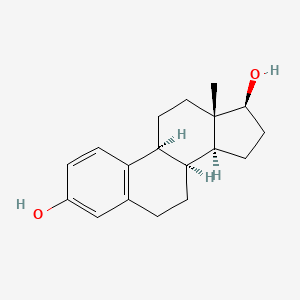

IUPAC Name |

(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15+,16+,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-FPSMNIFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-04-4, 19669-82-0 | |

| Record name | (8α,17β)-Estra-1,3,5(10)-triene-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoestradiol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019669820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE8LJ0768 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOESTRADIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BAQ18C647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.